Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is a complex organometallic compound characterized by its unique molecular structure, which includes a magnesium atom coordinated with a methanolate group and a bromide ion. The compound's chemical formula is and it has a molecular weight of approximately 358.44 g/mol. This compound features a cyano group and a fluorobenzoyl moiety, contributing to its distinctive properties and potential applications in medicinal chemistry.
The synthesis of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide typically involves several key reactions:
The synthesis methods for magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide include:
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide has significant applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of antidepressants like citalopram. Its unique structure may also lend itself to further modifications for developing new therapeutic agents targeting various neurological conditions.
Several compounds share structural similarities with magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Magnesium (4-cyanophenyl) bromide | Contains a cyanophenyl group | Simpler structure without fluorine substitution |
| Citalopram | A derivative of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide | Established antidepressant with proven efficacy |
| Fluoxetine | A selective serotonin reuptake inhibitor | Different structural backbone but similar therapeutic use |
The uniqueness of magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide lies in its specific combination of functional groups, which may enhance its reactivity and potential therapeutic applications compared to simpler analogs or established drugs like citalopram and fluoxetine.
Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide is systematically named magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide. The IUPAC nomenclature reflects its three components:
The SMILES representation (C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-]) highlights the connectivity of the fluorobenzoyl, cyano, and methanolate substituents. The InChIKey (CESJAKQFSVRLBN-UHFFFAOYSA-M) further uniquely identifies its stereochemical configuration.
The discovery of Grignard reagents in 1900 by Victor Grignard marked a pivotal advancement in organomagnesium chemistry. Early reagents like phenylmagnesium bromide (C₆H₅MgBr) demonstrated the utility of magnesium-halogen bonds in nucleophilic alkylation. Over time, structural complexity increased, driven by the need for tailored reactivity in organic synthesis.
This compound’s synthesis likely employs contemporary techniques involving lithium salt additives to enhance reaction rates and yields, reflecting evolutionary strides since Grignard’s era.
Alkoxy-magnesium bromides are a subclass of Grignard reagents where magnesium coordinates with alkoxide ligands. Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide exemplifies this class through its methanolate (-O⁻) group and bromide counterion.
The presence of electron-withdrawing groups (cyano, fluorobenzoyl) modulates reactivity, favoring applications in selective carbonyl additions or cross-coupling reactions. Its classification underscores the diversification of Grignard chemistry into functionally complex, air-stable reagents.